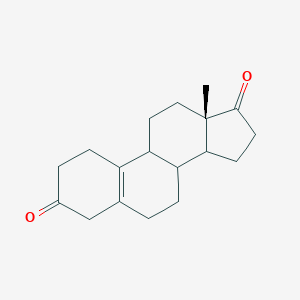

Estr-5(10)-ene-3,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estr-5(10)-ene-3,17-dione is a steroidal compound characterized by its unique structure, which includes a double bond between the fifth and tenth carbon atoms and keto groups at the third and seventeenth positions. This compound is a derivative of estrane and plays a significant role in the synthesis of various steroidal hormones and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Estr-5(10)-ene-3,17-dione can be synthesized through several methods. One common approach involves the oxidation of estr-5(10)-ene-3,17-diol using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. Another method involves the dehydrogenation of estr-5(10)-ene-3,17-diol using reagents like chloranil .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes starting from readily available steroidal precursors. The use of protecting groups and selective oxidation steps are crucial to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Estr-5(10)-ene-3,17-dione undergoes various chemical reactions, including:

Oxidation: Conversion to this compound can be achieved through oxidation of estr-5(10)-ene-3,17-diol.

Reduction: Reduction of the keto groups can lead to the formation of estr-5(10)-ene-3,17-diol.

Substitution: The compound can undergo nucleophilic substitution reactions at the keto positions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, chloranil.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: this compound.

Reduction: Estr-5(10)-ene-3,17-diol.

Substitution: Various substituted steroidal derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Hormonal Therapies

Estr-5(10)-ene-3,17-dione serves as a precursor in the synthesis of various anabolic steroids and hormonal therapies. Its structural features allow for modifications that enhance anabolic properties while minimizing androgenic effects. For instance, derivatives of this compound are explored for their potential use in treating conditions like muscle wasting and osteoporosis .

2. Cancer Research

Research indicates that certain metabolites of this compound may exhibit anti-cancer properties. Studies have shown that compounds derived from this steroid can inhibit the proliferation of cancer cells, particularly hormone-sensitive tumors such as breast and prostate cancers . The mechanism often involves modulation of estrogen receptors, which can lead to apoptosis in malignant cells.

3. Drug Development

The compound is also significant in drug development for creating selective androgen receptor modulators (SARMs). These compounds aim to provide the benefits of anabolic steroids without the associated side effects, making them attractive for therapeutic use in muscle degeneration diseases .

Sports Medicine

1. Detection of Abuse

this compound is recognized for its role in doping scandals within sports. Its metabolites are often detected in urine samples of athletes. For instance, 19-norandrosterone, a metabolite of this compound, is monitored to enforce anti-doping regulations . The detection methods include gas chromatography-mass spectrometry (GC-MS), which allows for precise identification even at low concentrations.

2. Performance Enhancement

Due to its anabolic properties, this compound has been misused by athletes seeking performance enhancement. Its ability to promote muscle growth and recovery has made it a target for illicit use in competitive sports . Understanding its pharmacokinetics is crucial for developing effective testing protocols.

Analytical Chemistry

1. Metabolite Profiling

In analytical chemistry, this compound is utilized to study metabolic pathways of steroids. Researchers have developed unified metabolism schemes that classify various anabolic androgenic steroids based on their structure and metabolic products . This classification aids in understanding how different steroids are processed in the body and their potential effects.

2. Method Development

The compound's unique structure allows chemists to develop specific analytical methods for its detection and quantification in biological samples. Techniques such as solid-phase extraction followed by GC-MS are commonly employed to isolate and analyze its metabolites from urine samples .

Case Studies

Mecanismo De Acción

The mechanism of action of estr-5(10)-ene-3,17-dione involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The compound can act as a substrate for enzymes such as 17β-hydroxysteroid dehydrogenase, leading to the formation of active steroidal hormones. It can also modulate the activity of steroid receptors, influencing gene expression and cellular functions .

Comparación Con Compuestos Similares

Estr-5(10)-ene-3,17-dione can be compared with other similar steroidal compounds such as:

Estr-4-ene-3,17-dione: Similar structure but with a double bond between the fourth and fifth carbon atoms.

Estr-5(10)-ene-3,17-diol: Similar structure but with hydroxyl groups instead of keto groups at the third and seventeenth positions.

17β-hydroxyestr-5(10)-en-3-one: Similar structure but with a hydroxyl group at the seventeenth position instead of a keto group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

Estr-5(10)-ene-3,17-dione, also known as 19-nor-5-androstenedione, is an anabolic-androgenic steroid (AAS) that has garnered attention for its potential biological activities and applications in various fields, including medicine and sports science. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H24O2

- Molar Mass : 272.388 g/mol

- CAS Number : 3962-66-1

This compound is a derivative of nandrolone and is characterized by the absence of a methyl group at the 19th carbon position, which distinguishes it from testosterone and other related steroids.

Target Receptors

This compound primarily acts as a ligand for androgen receptors (AR), influencing gene expression linked to growth and metabolism. Its steroid structure allows it to traverse cell membranes easily and bind to intracellular receptors.

Mode of Action

Upon binding to androgen receptors, the compound modulates various biochemical pathways associated with:

- Cell Growth and Differentiation : Promotes anabolic processes in muscle tissue.

- Inflammation Response : Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Immune Modulation : Influences immune cell proliferation and activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be administered orally. Its absorption and metabolism involve:

- Biotransformation : The compound undergoes hepatic metabolism, leading to various metabolites that may exhibit different biological activities.

- Elimination Half-life : Specific studies indicate variable half-lives depending on the route of administration and individual metabolism.

Anabolic Effects

Research indicates that this compound possesses significant anabolic effects similar to those of testosterone. It promotes muscle hypertrophy and strength gains in both animal models and human subjects.

Anti-inflammatory Properties

Studies have shown that this compound can reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Athletic Performance : A study involving athletes indicated that supplementation with this compound led to improved performance metrics without significant side effects related to traditional anabolic steroids .

- Cancer Research : Research has explored its role in inhibiting the growth of certain cancer cell lines by modulating androgen receptor signaling pathways .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Estr-4-ene-3,17-dione | Double bond between C4 and C5 | Similar anabolic effects |

| 19-Norandrostenedione | Lacks methyl group at C19 | Enhanced anabolic activity |

| Androstenedione | Methyl group at C19 | More potent androgenic effects |

Propiedades

Número CAS |

3962-66-1 |

|---|---|

Fórmula molecular |

C18H24O2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

(13S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-16H,2-10H2,1H3/t14?,15?,16?,18-/m0/s1 |

Clave InChI |

RORYLAUXKSWMQL-GUZDXLFXSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

SMILES isomérico |

C[C@]12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

Key on ui other cas no. |

3962-66-1 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.